molecular formula C25H23NO5 B557619 Fmoc-D-Ser(Bzl)-OH CAS No. 122889-11-6

Fmoc-D-Ser(Bzl)-OH

Cat. No. B557619
CAS RN: 122889-11-6
M. Wt: 417,46 g/mole
InChI Key: DYBDGLCDMLNEMJ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Ser(Bzl)-OH is a chemical compound with the molecular formula C25H23NO5 . It is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS .


Synthesis Analysis

Fmoc-D-Ser(Bzl)-OH is used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .


Molecular Structure Analysis

The molecular weight of Fmoc-D-Ser(Bzl)-OH is 417.45 g/mol . The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid . The InChIKey is DYBDGLCDMLNEMJ-HSZRJFAPSA-N .


Physical And Chemical Properties Analysis

Fmoc-D-Ser(Bzl)-OH is a solid compound . It has a molecular weight of 417.45 g/mol . The compound’s empirical formula is C25H23NO5 .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-D-Ser(Bzl)-OH: is extensively used in SPPS , a method that allows for the rapid assembly of peptide chains . The Fmoc group protects the amino group during the synthesis, which can be selectively removed to allow for the sequential addition of amino acids. This technique is crucial for creating peptides with specific sequences for various studies, including biological activity tests, structural analysis by NMR, and interaction studies with other molecules .

Development of Epitope-Specific Antibodies

In immunology, Fmoc-D-Ser(Bzl)-OH is used to synthesize peptides that mimic specific epitopes of proteins . These synthetic peptides are then employed to generate antibodies that can recognize these epitopes, which is essential for the development of diagnostic tools and therapeutic agents.

Cell Signaling Studies

Peptides synthesized using Fmoc-D-Ser(Bzl)-OH play a significant role in studying cell signaling pathways . By mimicking natural peptides involved in these pathways, researchers can investigate the mechanisms of signal transduction and identify potential targets for drug development.

Biomarker Discovery

Synthetic peptides made with Fmoc-D-Ser(Bzl)-OH are used as tools for the identification and validation of biomarkers for diseases . These peptides can be used in assays to detect the presence of specific proteins associated with certain health conditions.

Material Science Applications

The self-assembling properties of peptides are of great interest in materials scienceFmoc-D-Ser(Bzl)-OH -derived peptides can form various structures, which are studied for their potential applications in creating new materials with unique properties .

Drug Development

The ability to synthesize peptides with unnatural modifications or site-specific tags using Fmoc-D-Ser(Bzl)-OH is invaluable in drug development . These peptides can serve as lead compounds for the development of new drugs or as tools to study the interaction of drugs with their targets.

Structural Biology

In structural biology, peptides synthesized with Fmoc-D-Ser(Bzl)-OH are used for NMR structure determination . They allow researchers to study the three-dimensional structure of peptides and proteins, which is crucial for understanding their function and interaction with other molecules.

Antimicrobial and Therapeutic Peptides

Finally, Fmoc-D-Ser(Bzl)-OH is used to create peptides with antimicrobial properties . These peptides can be designed to target specific pathogens, offering a potential avenue for the development of new antimicrobial agents.

Safety and Hazards

When handling Fmoc-D-Ser(Bzl)-OH, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Mechanism of Action

Target of Action

Fmoc-D-Ser(Bzl)-OH is a derivative of the amino acid serine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that it is being incorporated into during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) of Fmoc-D-Ser(Bzl)-OH serves as a temporary protecting group for the amino acid during the synthesis process . This allows for the selective addition of amino acids to the growing peptide chain .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Ser(Bzl)-OH are those involved in peptide synthesis . The compound’s incorporation into a peptide chain can influence the structure and function of the resulting peptide . The specific effects on the pathway would depend on the sequence of the peptide being synthesized .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-D-Ser(Bzl)-OH would largely depend on the properties of the final peptide product . It’s worth noting that the fmoc group is typically removed during the synthesis process

Result of Action

The result of Fmoc-D-Ser(Bzl)-OH’s action is the formation of a peptide with a specific sequence . The properties of the resulting peptide, including its biological activity, would depend on the sequence of amino acids in the peptide .

Action Environment

The action of Fmoc-D-Ser(Bzl)-OH is influenced by the conditions under which the peptide synthesis is carried out . Factors such as the choice of solvent, temperature, and the presence of other reagents can all influence the efficiency of the synthesis process and the properties of the resulting peptide .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDGLCDMLNEMJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ser(Bzl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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